Cas no 72209-20-2 (2-Chloroadenosine-5’-carboxy-2’,3’-acetonide)

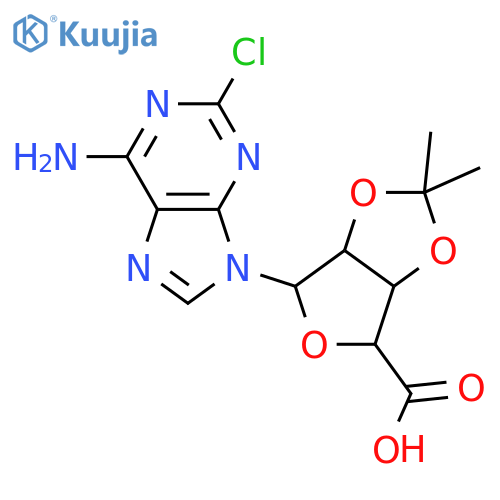

72209-20-2 structure

商品名:2-Chloroadenosine-5’-carboxy-2’,3’-acetonide

2-Chloroadenosine-5’-carboxy-2’,3’-acetonide 化学的及び物理的性質

名前と識別子

-

- 2-Chloroadenosine-5’-carboxy-2’,3’-acetonide

- 1-(6-amino-2-chloro-purin-9-yl)-β-D-1-deoxy-ribofuranuronic acid

- 2-Chloroadenosine-5'-carboxy-2',3'-acetonide

- 5'-CARBOXY-2-CHLORO-2'-3'-O-ISOPROPYLIDENEADENOSINE

- SCHEMBL7205288

- MFCD09750846

- (3AS,4S,6R,6aR)-6-(6-amino-2-chloro-9H-purin-9-yl)-2,2-dimethyl-tetrahydrofuro[3,4-d][1,3]dioxole-4-carboxylic acid

- CID 14775448

- 72209-20-2

- A-d-ribofuranosyluronic Acid)adenine

- (3aS,4S,6R,6aR)-6-(6-amino-2-chloro-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxylic acid

- AKOS027420444

- XCA20919

- 2-chloro-9-(2-3-o-isopropylidene-

- 2-Chloro-9-(2-3-o-isopropylidene--D-ribofuranosyluronic acid)adenine

- F52265

- (3aS,4S,6R,6aR)-6-(6-amino-2-chloro-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxylicacid

- CS-0162321

- 5'-Carboxy-2-chloro-2'-3'-O-isopropylidene-D-adenosine

- DS-3332

- S)-N-Cbz-3-Aminopyrrolidine

- (3aR,4R,6S,6aS)-4-(6-amino-2-chloropurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxylic acid

- 2-CHLORO-9-(2-3-O-ISOPROPYLIDENE-BETA-D-RIBOFURANOSYLURONIC ACID)ADENINE

- 72209-19-9

- AKOS030255451

- 4-(6-amino-2-chloropurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxylic acid

-

- インチ: InChI=1S/C13H14ClN5O5/c1-13(2)23-5-6(24-13)10(22-7(5)11(20)21)19-3-16-4-8(15)17-12(14)18-9(4)19/h3,5-7,10H,1-2H3,(H,20,21)(H2,15,17,18)/t5-,6+,7-,10+/m0/s1

- InChIKey: AAIOFNJSAFFWKY-HEZDBXPZSA-N

- ほほえんだ: CC1(OC2C(O1)C(OC2C(=O)O)N3C=NC4=C(N=C(N=C43)Cl)N)C

計算された属性

- せいみつぶんしりょう: 315.03700

- どういたいしつりょう: 355.0683463g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 9

- 重原子数: 24

- 回転可能化学結合数: 2

- 複雑さ: 539

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 4

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.3

- トポロジー分子極性表面積: 135Ų

じっけんとくせい

- ゆうかいてん: 260-262°C

- PSA: 156.61000

- LogP: -0.65310

2-Chloroadenosine-5’-carboxy-2’,3’-acetonide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | C363900-250mg |

2-Chloroadenosine-5’-carboxy-2’,3’-acetonide |

72209-20-2 | 250mg |

$ 460.00 | 2023-04-18 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-213784-100 mg |

2-Chloroadenosine-5'-carboxy-2',3'-acetonide, |

72209-20-2 | 100MG |

¥2,858.00 | 2023-07-11 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-213784-100mg |

2-Chloroadenosine-5'-carboxy-2',3'-acetonide, |

72209-20-2 | 100mg |

¥2858.00 | 2023-09-05 | ||

| TRC | C363900-50mg |

2-Chloroadenosine-5’-carboxy-2’,3’-acetonide |

72209-20-2 | 50mg |

$ 121.00 | 2023-04-18 | ||

| TRC | C363900-500mg |

2-Chloroadenosine-5’-carboxy-2’,3’-acetonide |

72209-20-2 | 500mg |

$ 890.00 | 2023-04-18 | ||

| TRC | C363900-25mg |

2-Chloroadenosine-5’-carboxy-2’,3’-acetonide |

72209-20-2 | 25mg |

$ 87.00 | 2023-04-18 | ||

| A2B Chem LLC | AC73365-100mg |

2-Chloroadenosine-5'-carboxy-2',3'-acetonide |

72209-20-2 | 100mg |

$300.00 | 2024-04-19 | ||

| TRC | C363900-100mg |

2-Chloroadenosine-5’-carboxy-2’,3’-acetonide |

72209-20-2 | 100mg |

$ 184.00 | 2023-09-08 | ||

| A2B Chem LLC | AC73365-25mg |

2-Chloroadenosine-5'-carboxy-2',3'-acetonide |

72209-20-2 | 25mg |

$219.00 | 2024-04-19 |

2-Chloroadenosine-5’-carboxy-2’,3’-acetonide 関連文献

-

Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229

-

Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475

-

Weijia An,Huan Wang,Jinpeng Geng,Wenquan Cui,Yong Zhan RSC Adv., 2016,6, 29554-29562

-

Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392

72209-20-2 (2-Chloroadenosine-5’-carboxy-2’,3’-acetonide) 関連製品

- 1428364-32-2(N-ethyl-N-(3-methylphenyl)-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)

- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)

- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)

- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)

- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)

- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)

- 2137592-42-6(2-(Difluoromethoxy)benzene-1-sulfonyl fluoride)

- 917755-77-2(1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate)

- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)

- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

推奨される供給者

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量